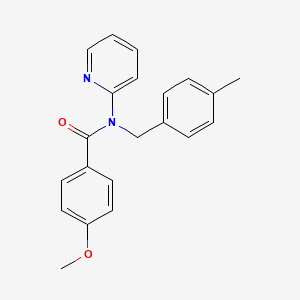![molecular formula C20H22ClFN2O4S B11341985 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11341985.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a methanesulfonyl group, and various substituents including chloro, fluoro, and methoxy groups
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 4-methoxyaniline to form the desired piperidine-4-carboxamide derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide: This compound has similar structural features but different substituents on the phenyl ring, which may lead to different chemical and biological properties.
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-hydroxyphenyl)piperidine-4-carboxamide: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
Molecular Formula |
C20H22ClFN2O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-16-7-5-15(6-8-16)23-20(25)14-9-11-24(12-10-14)29(26,27)13-17-18(21)3-2-4-19(17)22/h2-8,14H,9-13H2,1H3,(H,23,25) |
InChI Key |
YOBSDBXSXHPURO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341911.png)
![N-(3-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11341919.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11341921.png)
![4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11341922.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11341933.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11341937.png)

![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341949.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341954.png)
![5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11341956.png)
![{4-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11341959.png)
![N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341967.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341973.png)
